molecular formula C13H23NO3 B13001055 tert-butyl N-{8-hydroxybicyclo[3.2.1]octan-3-yl}carbamate

tert-butyl N-{8-hydroxybicyclo[3.2.1]octan-3-yl}carbamate

Cat. No.: B13001055
M. Wt: 241.33 g/mol
InChI Key: UJGCUAKGWBJCRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-{8-hydroxybicyclo[3.2.1]octan-3-yl}carbamate is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The presence of a hydroxyl group and a carbamate moiety in its structure contributes to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{8-hydroxybicyclo[3.2.1]octan-3-yl}carbamate typically involves the reaction of a bicyclic alcohol with tert-butyl isocyanate. The reaction is usually carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction can be represented as follows:

[ \text{Bicyclic Alcohol} + \text{tert-Butyl Isocyanate} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-{8-hydroxybicyclo[3.2.1]octan-3-yl}carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbamate group can be reduced to an amine.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the hydroxyl group into a leaving group, facilitating substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbamate group may produce an amine .

Scientific Research Applications

Tert-butyl N-{8-hydroxybicyclo[3.2.1]octan-3-yl}carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis due to its reactive functional groups.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-{8-hydroxybicyclo[3.2.1]octan-3-yl}carbamate involves its interaction with specific molecular targets. The hydroxyl group and carbamate moiety can form hydrogen bonds and other interactions with proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    tert-butyl N-{3-oxobicyclo[3.2.1]octan-8-yl}carbamate: Similar structure but with a ketone group instead of a hydroxyl group.

    tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate: Contains an azabicyclic structure with a carboxylate group.

Properties

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

tert-butyl N-(8-hydroxy-3-bicyclo[3.2.1]octanyl)carbamate

InChI

InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-10-6-8-4-5-9(7-10)11(8)15/h8-11,15H,4-7H2,1-3H3,(H,14,16)

InChI Key

UJGCUAKGWBJCRJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CCC(C1)C2O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.